![molecular formula C12H20N4 B1451685 1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine CAS No. 870067-05-3](/img/structure/B1451685.png)
1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine
Overview
Description
“1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C12H20N4 . It has a molecular weight of 220.31 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine” consists of a pyridine ring attached to a 1,4-diazepane ring via a methanamine bridge . The 1,4-diazepane ring also has a methyl group attached to it .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.081±0.06 g/cm3 and a predicted boiling point of 378.1±42.0 °C .Scientific Research Applications
Synthesis and Chemical Properties
- 1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine and similar compounds have been synthesized for various research purposes. For instance, Hicks et al. (1984) developed an efficient synthesis of a related compound, 4-(2-chlorophenyl)-1, 6-dihydro-1, 3, 9-trimethylimidazo[1, 2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C, starting with acetyl-1-14C chloride (Hicks, Huang, Goel, & Butler, 1984). Similarly, Becerra et al. (2021) reported the ambient-temperature synthesis of a related compound, (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine (Becerra, Cobo, & Castillo, 2021).
Biomedical Applications
- Compounds similar to 1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine have been explored for their potential biomedical applications. For example, Pandey and Srivastava (2011) synthesized a series of novel schiff bases of 3-aminomethyl pyridine and screened them for anticonvulsant activity (Pandey & Srivastava, 2011). Additionally, Basu et al. (2014) synthesized Iron(III) complexes with similar compounds for cellular imaging and photocytotoxicity in red light (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Chemical Transformations and Catalysis
- Research has also focused on the chemical transformations and catalytic applications of related compounds. Red'kin et al. (2012) studied the desulfurization of pyrido[3′,2′:4,5]thieno-[2,3-f]pyrrolo[1,2-a][1,4]diazepines, which are structurally related (Red'kin, Stroganova, Vasilin, & Krapivin, 2012). Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and explored their catalytic applications (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Future Directions
properties
IUPAC Name |
[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-15-6-3-7-16(9-8-15)12-11(10-13)4-2-5-14-12/h2,4-5H,3,6-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDZAGRKJZVCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1451605.png)
![[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451606.png)

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)
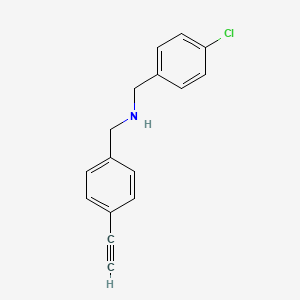

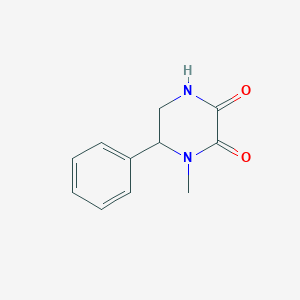
![([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1451615.png)
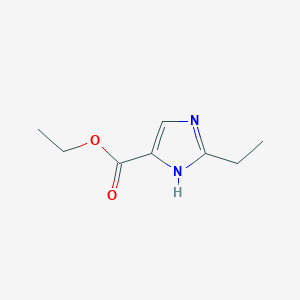
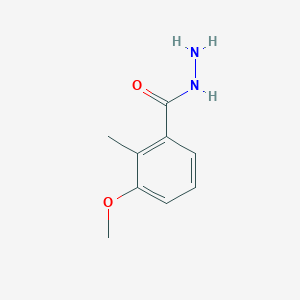

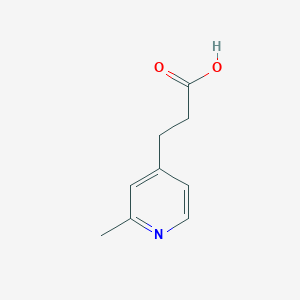
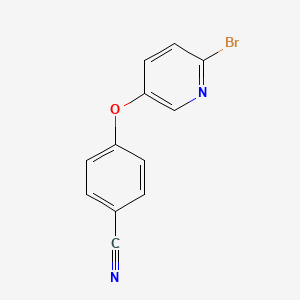
![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)